Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate typically involves a multi-step process. One common method includes the condensation of benzaldehyde with malononitrile and cyanothioacetamide in the presence of a base such as morpholine. This reaction leads to the formation of intermediate compounds, which are further reacted with ethyl bromoacetate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple functional groups allows it to interact with various molecular pathways, making it a versatile compound for research .
Comparison with Similar Compounds
Similar Compounds
6-amino-3,5-dicyano-4-ethylpyridine-2(1H)-thione: Similar in structure but with a thione group instead of the sulfanyl group.
2,6-diamino-3,5-dicyano-4-ethyl-4H-thiopyran: Contains a thiopyran ring instead of the pyridine ring.
Uniqueness
Ethyl [(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanyl]acetate is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in the design of enzyme inhibitors or fluorescent probes .
Properties
Molecular Formula |
C17H14N4O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-(4-amino-3,5-dicyano-6-phenylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C17H14N4O2S/c1-2-23-14(22)10-24-17-13(9-19)15(20)12(8-18)16(21-17)11-6-4-3-5-7-11/h3-7H,2,10H2,1H3,(H2,20,21) |
InChI Key |
HKOSVUYNFUIZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)N)C#N |
Origin of Product |
United States |
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